molecular formula C16H17N3O2 B11173456 3-[(2-methylpropanoyl)amino]-N-(pyridin-2-yl)benzamide

3-[(2-methylpropanoyl)amino]-N-(pyridin-2-yl)benzamide

Cat. No.: B11173456
M. Wt: 283.32 g/mol
InChI Key: MFJCLMROORAYSR-UHFFFAOYSA-N
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Description

3-(2-METHYLPROPANAMIDO)-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide core linked to a pyridine ring and a 2-methylpropanamido group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHYLPROPANAMIDO)-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the pyridine ring and the 2-methylpropanamido group. Common reagents used in these reactions include acyl chlorides, amines, and pyridine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2-METHYLPROPANAMIDO)-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-(2-METHYLPROPANAMIDO)-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacology.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-METHYLPROPANAMIDO)-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(2-methylpropanamido)-1H-indol-3-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetic acid: A compound with a similar structure but different functional groups, leading to distinct chemical and biological properties.

    N-(pyridin-2-yl)-3-(2-methylpropanamido)benzamide: Another related compound with variations in the positioning of functional groups.

Uniqueness

3-(2-METHYLPROPANAMIDO)-N-(PYRIDIN-2-YL)BENZAMIDE stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

3-(2-methylpropanoylamino)-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C16H17N3O2/c1-11(2)15(20)18-13-7-5-6-12(10-13)16(21)19-14-8-3-4-9-17-14/h3-11H,1-2H3,(H,18,20)(H,17,19,21)

InChI Key

MFJCLMROORAYSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=N2

Origin of Product

United States

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